methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate
CAS No.:
Cat. No.: VC20432353
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O4 |
---|---|
Molecular Weight | 196.20 g/mol |
IUPAC Name | methyl (2S)-2-hydroxy-2-(4-methoxyphenyl)acetate |
Standard InChI | InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1 |
Standard InChI Key | RXVKSXZEZOODTF-VIFPVBQESA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@@H](C(=O)OC)O |
Canonical SMILES | COC1=CC=C(C=C1)C(C(=O)OC)O |
Introduction
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate is a chiral organic compound with significant interest in pharmaceutical and chemical synthesis. It is a derivative of mandelic acid, which is a key intermediate in the production of various pharmaceuticals and fine chemicals. The compound's structure includes a hydroxyl group and a methoxy-substituted phenyl ring attached to an acetate backbone.
Synthesis and Applications
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through various methods, including the resolution of racemic mixtures using enzymes or chiral catalysts. It is a precursor to several optically active compounds used in pharmaceuticals.
Compound | Application |
---|---|
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate | Pharmaceutical Intermediate |
4-Methoxyphenylacetic Acid | Precursor for Dextromethorphan |
Optically Active Diltiazem | Cardiovascular Drug |
Research Findings
Research on chiral compounds like methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate often focuses on improving synthesis efficiency and enantiomeric purity. Enzymatic resolution methods, such as those using lipases, have been explored for achieving high enantiomeric excess (e.e.) in the production of such compounds .
Comparison with Similar Compounds
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate shares similarities with other mandelic acid derivatives, such as methyl 2-(4-hydroxy-3-methoxyphenyl)acetate. The latter has a hydroxyl group at a different position on the phenyl ring and is used in various biochemical studies.
Compound | Molecular Formula | Molecular Weight | Application |
---|---|---|---|
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate | C10H12O4 | 196.20 g/mol | Pharmaceutical Intermediate |
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | C10H12O4 | 196.20 g/mol | Biochemical Studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume